Product packaging for Ornithine glutamate dipeptide(Cat. No.:CAS No. 91388-18-0)

Ornithine glutamate dipeptide

Cat. No.: B609773
CAS No.: 91388-18-0
M. Wt: 261.27
InChI Key: RROQYZJPOZVQTM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ornithine glutamate dipeptide is a stable, highly soluble synthetic dipeptide combining L-Ornithine and L-Glutamate, designed for advanced biochemical and nutritional research. This compound leverages the synergistic roles of its constituent amino acids in key metabolic pathways, including the urea cycle and nitrogen metabolism. In the urea cycle, ornithine is crucial for ammonia detoxification, while glutamate serves as a key nitrogen donor and precursor to the cycle's intermediates. Research applications for this dipeptide are focused on cellular energy metabolism, hepatic function studies, and the development of stable nutritional formulations. Its dipeptide structure offers potential advantages over free amino acids, such as improved stability and enhanced cellular uptake, making it a valuable tool for investigating nitrogen metabolism, supporting liver function under metabolic stress, and studying the biochemical basis of amino acid transport. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O5 B609773 Ornithine glutamate dipeptide CAS No. 91388-18-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91388-18-0

Molecular Formula

C10H19N3O5

Molecular Weight

261.27

IUPAC Name

((S)-2,5-diaminopentanoyl)-L-glutamic acid

InChI

InChI=1S/C10H19N3O5/c11-5-1-2-6(12)9(16)13-7(10(17)18)3-4-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1

InChI Key

RROQYZJPOZVQTM-BQBZGAKWSA-N

SMILES

O=C(O)CC[C@@H](C(O)=O)NC([C@H](CCCN)N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ornithine glutamate dipeptide;  Orn-glu; 

Origin of Product

United States

Biosynthesis and Metabolic Interconnections of Ornithine and Glutamate

Precursor Amino Acid Metabolism: Glutamate (B1630785) and Ornithine Pathways

The metabolism of ornithine and glutamate is intrinsically linked, forming a cornerstone of amino acid biosynthesis and nitrogen trafficking within organisms. Glutamate, a major metabolic hub, serves as a primary nitrogen donor for a vast array of biosynthetic reactions, while ornithine functions as a critical intermediate in the urea (B33335) cycle and as a precursor for other essential molecules. nih.govdrugbank.com

L-Glutamate as a Central Metabolite in Nitrogen Assimilation

L-glutamate holds a pivotal position in cellular metabolism, primarily through its role in the assimilation of inorganic nitrogen into organic molecules. nih.govresearchgate.net The principal mechanism for this is the glutamine synthetase (GS) / glutamate synthase (GOGAT) pathway. nih.govresearchgate.netscielo.br In this cycle, GS catalyzes the ATP-dependent incorporation of ammonia (B1221849) into glutamate to form glutamine. nih.govresearchgate.net Subsequently, GOGAT facilitates the transfer of the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. researchgate.net This pathway is not only fundamental for nitrogen assimilation but also for providing the nitrogenous group for the synthesis of all other amino acids via transaminase reactions. nih.gov While the GS/GOGAT pathway is the main route, some organisms can utilize glutamate dehydrogenase (GDH) to directly aminate 2-oxoglutarate to produce glutamate, particularly under specific environmental conditions. scielo.brmdpi.com

Ornithine Biosynthesis Pathways

Ornithine is a non-proteinogenic amino acid, meaning it is not encoded by DNA for protein synthesis, but it is crucial for several metabolic functions. wikipedia.orgcreative-proteomics.com Its production occurs through multiple pathways, ensuring its availability for processes like the urea cycle and as a precursor for synthesizing other compounds. drugbank.com Vertebrates are dependent on its endogenous formation as it is not obtained from dietary protein. physiology.org

In many bacteria, fungi, and plants, ornithine is synthesized from glutamate through a series of reactions involving acetylated intermediates. researchgate.netjmb.or.krusda.gov This pathway begins with the acetylation of glutamate by N-acetylglutamate synthase (NAGS) to form N-acetylglutamate. researchgate.netusda.gov This initial step is often a key regulatory point. usda.gov The N-acetylglutamate is then sequentially converted through several enzymatic steps involving N-acetylglutamate kinase (NAGK), N-acetyl-gamma-glutamyl-phosphate reductase, and N-acetylornithine aminotransferase to produce N-acetylornithine. researchgate.netusda.govresearchgate.net

The final step can occur via two different enzymes:

N-acetylornithine deacetylase (NAOD) , which hydrolyzes N-acetylornithine to ornithine and acetate. usda.gov

Ornithine acetyltransferase (OAT) , also known as N-acetylornithine-glutamate acetyltransferase, which transfers the acetyl group from N-acetylornithine to glutamate, yielding ornithine and regenerating N-acetylglutamate. usda.govportlandpress.com This creates a cyclic process for the acetyl group.

This pathway ensures that ornithine is produced for arginine biosynthesis and other metabolic needs. researchgate.netportlandpress.com

A major source of ornithine in many organisms is the hydrolysis of the amino acid arginine. wikipedia.org This reaction is catalyzed by the enzyme arginase, which cleaves arginine to produce ornithine and urea. frontiersin.orgoup.com This is a critical step in the urea cycle, a pathway primarily occurring in the liver of ureotelic organisms to detoxify ammonia by converting it into urea for excretion. drugbank.comwikipedia.org There are two main isoforms of arginase: Arginase I, located in the cytosol, and Arginase II, found in the mitochondria. frontiersin.orgredalyc.org This compartmentalization suggests that the ornithine produced can be channeled into different metabolic fates depending on the isoform involved. redalyc.org For instance, cytosolic arginase I may direct ornithine towards polyamine synthesis, while mitochondrial arginase II can supply ornithine for proline and glutamate production. redalyc.org

Ornithine δ-aminotransferase (OAT) is a key mitochondrial enzyme that catalyzes the reversible transamination of ornithine. nih.govresearchgate.net It transfers the δ-amino group from L-ornithine to α-ketoglutarate (also known as 2-oxoglutarate), producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govnih.gov GSA exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govmedlineplus.gov This reaction effectively links the metabolisms of ornithine, glutamate, and proline (as P5C is a precursor to proline). nih.gov In most tissues, the reaction proceeds in the direction of ornithine catabolism to form glutamate. nih.gov However, the direction of the reaction can be influenced by the metabolic state of the cell. physiology.org

From Arginine via Arginase Activity

Metabolic Crossroads of Ornithine

Ornithine stands at a significant metabolic crossroads, serving as a precursor for the synthesis of several vital molecules. physiology.orgoup.com Its metabolic fate is highly dependent on the cellular context and the needs of the organism. physiology.org

Key metabolic pathways originating from ornithine include:

Urea Cycle: Ornithine acts as a crucial intermediate in the urea cycle, where it is converted to citrulline, eventually leading to the production of arginine and the excretion of urea. drugbank.comwikipedia.org

Polyamine Synthesis: Ornithine is the direct precursor for polyamines such as putrescine, spermidine (B129725), and spermine. drugbank.comcreative-proteomics.com This conversion is initiated by the enzyme ornithine decarboxylase (ODC). physiology.org Polyamines are essential for cell proliferation, differentiation, and stabilizing nucleic acid structures. creative-proteomics.comoup.com

Proline and Glutamate Synthesis: Through the action of OAT, ornithine can be converted into P5C, which can then be further metabolized to produce the amino acids proline and glutamate. physiology.orgoup.comnih.gov

Arginine Synthesis: In non-hepatic tissues, ornithine can be used to synthesize arginine, which is important for protein synthesis and as a precursor for nitric oxide. drugbank.comwikipedia.org

The table below summarizes the key enzymes involved in the biosynthesis and interconversion of ornithine and glutamate.

EnzymeAbbreviationFunctionPathway
Glutamine SynthetaseGSIncorporates ammonia into glutamate to form glutamine. researchgate.netNitrogen Assimilation
Glutamate SynthaseGOGATTransfers amide group from glutamine to 2-oxoglutarate to form two glutamates. researchgate.netNitrogen Assimilation
N-acetylglutamate SynthaseNAGSCatalyzes the acetylation of glutamate. researchgate.netusda.govOrnithine Biosynthesis
Ornithine AcetyltransferaseOAT (ArgJ)Transfers an acetyl group from N-acetylornithine to glutamate, producing ornithine. portlandpress.comOrnithine Biosynthesis
Arginase-Hydrolyzes arginine to ornithine and urea. frontiersin.orgoup.comUrea Cycle / Arginine Catabolism
Ornithine δ-AminotransferaseOATCatalyzes the reversible interconversion of ornithine and glutamate-γ-semialdehyde. nih.govnih.govOrnithine/Proline/Glutamate Metabolism
Ornithine DecarboxylaseODCDecarboxylates ornithine to produce putrescine. physiology.orgPolyamine Synthesis
Linkage to Arginine Biosynthesis and Urea Cycle Intermediates

Ornithine is a central component of the urea cycle, a series of biochemical reactions that facilitates the excretion of excess nitrogen from the body in the form of urea. wikipedia.orgwikipedia.org The cycle begins with the reaction of ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgwikipedia.orgcreative-proteomics.com Citrulline is then converted to argininosuccinate (B1211890) and subsequently to arginine. creative-proteomics.com The final step of the urea cycle involves the cleavage of arginine by the enzyme arginase to produce urea and regenerate ornithine, which can then re-enter the cycle. wikipedia.orgembopress.org

In tissues outside the liver, such as the small intestine, ornithine can be synthesized from glutamate. embopress.org This de novo synthesis of arginine from glutamate is particularly important in early postnatal life. researchgate.net The enzyme N-acetylglutamate kinase (NAGK), which is a key regulatory step in ornithine production, is subject to feedback inhibition by cellular arginine concentration. usda.gov

Urea Cycle IntermediateRole in Relation to OrnithineKey Enzymes
Citrulline Formed from the reaction of ornithine and carbamoyl phosphate.Ornithine transcarbamylase
Argininosuccinate Synthesized from citrulline and aspartate.Argininosuccinate synthetase
Arginine Formed from the cleavage of argininosuccinate and is the direct precursor of ornithine in the cycle.Argininosuccinate lyase, Arginase
Urea Co-product with ornithine from the breakdown of arginine.Arginase
Connections to Proline Metabolism via Δ1-Pyrroline-5-Carboxylate (P5C)

Ornithine and proline metabolism are interconnected through the intermediate Δ1-pyrroline-5-carboxylate (P5C), which exists in equilibrium with L-glutamate-γ-semialdehyde (GSAL). nih.govnih.gov Ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate. creative-proteomics.comnih.govexlibrisgroup.com P5C can then be converted to proline by the enzyme P5C reductase (PYCR). nih.govnih.gov

Conversely, proline can be degraded to P5C by proline dehydrogenase/oxidase (PRODH/POX). nih.govnih.gov P5C can also be converted back to glutamate by P5C dehydrogenase (P5CDH). nih.govnih.gov This interconversion of proline, ornithine, and glutamate via P5C links the urea cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism. nih.gov

Precursor Role in Polyamine Biosynthesis (Putrescine, Spermidine, Spermine)

Ornithine is a direct precursor for the biosynthesis of polyamines, which are small, positively charged molecules essential for cell proliferation and various cellular processes. usda.govdrugbank.com The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). uniprot.org Putrescine is then sequentially converted to spermidine and spermine. frontiersin.orgoup.com The metabolic flux of nitrogen through ornithine is significant due to the cellular demand for these polyamines. usda.gov

PolyaminePrecursorKey Enzyme
Putrescine OrnithineOrnithine decarboxylase (ODC)
Spermidine PutrescineSpermidine synthase
Spermine SpermidineSpermine synthase
Contribution to γ-Aminobutyric Acid (GABA) Production

Ornithine can contribute to the production of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). frontiersin.orgoup.com One pathway involves the conversion of ornithine to glutamate, which can then be decarboxylated to form GABA. creative-proteomics.comnih.gov Studies have shown that in brain synaptosomes, GABA can be formed from ornithine via glutamate. nih.gov Another indirect pathway involves the catabolism of putrescine, derived from ornithine, which can lead to the formation of GABA. oup.comnih.gov The regulation of these pathways is complex, with evidence suggesting that GABA can exert negative feedback inhibition on ornithine aminotransferase (OAT), thereby controlling its own synthesis from ornithine. nih.gov

Enzymatic Synthesis Mechanisms of Dipeptides

The formation of dipeptides, such as ornithine glutamate dipeptide, is catalyzed by specific enzymatic systems. These processes offer alternatives to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. researchgate.net

Non-Ribosomal Peptide Synthetase (NRPS) Systems

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that synthesize peptides without the use of a ribosome template. researchgate.netnih.gov Each module within an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govpnas.org The core domains of a module include an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govportlandpress.com

The A-domain selects and activates a specific amino acid by converting it to an aminoacyl adenylate. researchgate.netasm.org The T-domain then covalently binds the activated amino acid as a thioester. portlandpress.com The C-domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.govportlandpress.com This modular assembly line allows for the synthesis of a diverse array of peptides, including dipeptides. researchgate.netnih.gov

ATP-Grasp Enzyme Catalysis

ATP-grasp enzymes are a superfamily of ligases that catalyze the ATP-dependent formation of a peptide bond between a carboxylate and an amine. acs.orgmdpi.comnih.gov These enzymes are characterized by a unique ATP-binding fold where two domains "grasp" an ATP molecule. mdpi.comnih.gov The general mechanism involves the activation of a carboxylic acid to an acylphosphate intermediate, which then reacts with a nucleophile, such as an amino group, to form the amide bond. mdpi.comnih.gov

L-amino acid ligases (Lals) are a specific type of ATP-grasp enzyme that catalyze the synthesis of dipeptides from unprotected amino acids in an ATP-dependent manner. mdpi.com These enzymes exhibit broad substrate promiscuity, allowing for the production of a wide variety of dipeptides. acs.orgacs.org

Specific Enzyme Activities for Peptide Bond Formation

The formation of a peptide bond, such as the one in this compound, is an energetically unfavorable process that requires enzymatic catalysis. While ribosomes are responsible for protein synthesis, other enzymes, primarily ligases and certain transferases, can form peptide bonds between free amino acids or other small molecules outside of ribosomal machinery.

Enzymes belonging to the ATP-grasp superfamily are well-known for catalyzing the formation of amide bonds. nih.gov This family includes enzymes like glutathione (B108866) synthetase, which synthesizes the dipeptide γ-glutamylcysteine, and D-Ala:D-Ala ligase. nih.gov The mechanism typically involves the ATP-dependent activation of a carboxyl group to form an acylphosphate intermediate, which is then susceptible to nucleophilic attack by the amino group of the second substrate. nih.gov Hypothetically, an enzyme with similar activity could ligate ornithine and glutamate.

Furthermore, certain proteases, such as serine proteases and cysteine proteases , which normally catalyze the hydrolysis of peptide bonds, can be engineered or used under specific non-aqueous conditions to catalyze the reverse reaction—peptide synthesis. nih.govlibretexts.org Some aminopeptidases have also demonstrated the ability to synthesize dipeptides in a reverse hydrolysis reaction. researchgate.net Another relevant enzyme class is the acyl transferases . For example, ornithine acyltransferase utilizes ornithine to break a covalent bond, attaching an acyl group to it, which demonstrates the capacity of ornithine to act as a substrate in transferase-catalyzed reactions. libretexts.org

Although no specific enzyme has been definitively identified as catalyzing the direct formation of this compound in vivo, the existence of these enzymatic mechanisms provides a plausible basis for its potential biosynthesis.

Hypothetical and Demonstrated In Vivo Formation Pathways of this compound

Currently, there is a lack of direct scientific literature demonstrating the definitive in vivo formation of this compound. Therefore, the pathways for its formation remain hypothetical and are inferred from the known metabolic roles and colocalization of its constituent amino acids and the types of enzymes capable of peptide bond formation.

A plausible hypothetical pathway would involve a specific ligase , likely from the ATP-grasp family, that recognizes both ornithine and glutamate as substrates. nih.gov The formation would likely occur in a cellular compartment where both amino acids are readily available. Ornithine and glutamate metabolism is prominent within the mitochondria , where enzymes like ornithine aminotransferase (OAT) and glutamate dehydrogenase (GDH) are located. nih.govmdpi.com The presence of high concentrations of both precursor amino acids in this organelle could facilitate the synthesis of the dipeptide if a suitable ligase were present.

Another possibility involves non-ribosomal peptide synthetases (NRPSs), which are large multi-enzyme complexes found in bacteria and fungi that synthesize a wide variety of peptide-based natural products. While complex, it is conceivable that a simpler, two-module NRPS or a standalone synthetase could exist that specifically joins ornithine and glutamate. Without direct observational data, these pathways remain speculative but are grounded in established biochemical principles.

Regulatory Mechanisms of Relevant Biosynthetic Pathways

The biosynthesis of ornithine and glutamate is tightly regulated to maintain cellular homeostasis and respond to metabolic demands. This regulation occurs at multiple levels, including gene expression and direct modulation of enzyme activity.

Transcriptional and Post-Transcriptional Regulation

The regulation of the metabolic pathways connecting glutamate and ornithine appears to be highly complex and can vary between organisms. In plants, evidence suggests that the pathway is primarily regulated at the post-transcriptional level . frontiersin.orgnih.gov Studies in Arabidopsis thaliana have shown that even when the rate of ornithine synthesis from glutamate is increased several-fold, the transcript levels of most genes encoding the pathway's enzymes remain unchanged. frontiersin.orgnih.gov This indicates that control is exerted after the genes have been transcribed, possibly through mechanisms affecting mRNA stability, translation efficiency, or protein turnover.

However, transcriptional regulation also plays a role under certain conditions. mdpi.com For example, the expression of genes for ornithine cycle enzymes can be modulated by various hormonal and nutritional signals. nih.gov In some microorganisms, the concentration of glutamate itself can influence gene expression; in Streptococcus thermophilus, elevated glutamate levels were found to upregulate genes involved in other metabolic pathways. frontiersin.org Furthermore, external factors such as grafting in plants have been shown to suppress the transcription of genes involved in ornithine and citrulline metabolism. scielo.br

Enzyme Feedback Inhibition and Allosteric Control

Direct regulation of enzyme activity through feedback inhibition and allosteric control provides a rapid mechanism to modulate metabolic flux.

Feedback Inhibition: A primary example in the ornithine biosynthetic pathway is the regulation of N-acetylglutamate kinase (NAGK) . This enzyme, which catalyzes a rate-limiting step, is subject to potent feedback inhibition by arginine, the end-product of the pathway. asm.orgasm.org When arginine levels are high, it binds to NAGK and inhibits its activity, thus shutting down its own synthesis. The development of NAGK variants that are insensitive to this feedback inhibition has been shown to result in the significant overproduction of ornithine. researchgate.net Another example is the regulation of ornithine decarboxylase (ODC) , which converts ornithine to putrescine. The activity of ODC is controlled by the levels of polyamines through a protein inhibitor known as antizyme. microbialcell.com

Allosteric Control: Glutamate dehydrogenase (GDH) , which reversibly converts glutamate to α-ketoglutarate, is a critical point of allosteric regulation linking amino acid metabolism with the cell's energy status. mdpi.comnih.gov In mammals, GDH is allosterically inhibited by guanosine (B1672433) triphosphate (GTP) and activated by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This allows the cell to increase glutamate catabolism for energy production when the GTP/ADP ratio is low (indicating low energy) and decrease it when energy levels are high. nih.govnih.gov Leucine also acts as an allosteric activator of GDH. nih.gov Recent studies have shown that the cofactor NADH can also act as a positive allosteric modulator, enhancing the inhibitory effect of GTP. researchgate.net

The table below details the key allosteric regulators for these enzymes.

EnzymeRegulatorEffect on ActivityCellular Indication
N-acetylglutamate kinase (NAGK)ArginineInhibitionHigh levels of the pathway's end-product. asm.orgasm.org
Glutamate Dehydrogenase (GDH)GTPInhibitionHigh cellular energy state. nih.govnih.gov
Glutamate Dehydrogenase (GDH)ADPActivationLow cellular energy state. nih.govnih.gov
Glutamate Dehydrogenase (GDH)LeucineActivationAbundance of amino acids. nih.gov
Glutamate Dehydrogenase (GDH)NADHPotentiation of GTP InhibitionHigh level of reducing equivalents. researchgate.net

Analytical Methodologies for Ornithine, Glutamate, and Dipeptide Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating ornithine, glutamate (B1630785), and dipeptides from intricate mixtures like physiological fluids. The choice of technique is dictated by the physicochemical properties of the analytes, particularly their polarity and charge.

Ion Exchange Chromatography (IEC) is a classical and highly robust method for the analysis of amino acids and has often been considered a "gold standard" for its reproducibility. researchgate.netmetbio.net This technique separates molecules based on their net charge by utilizing a stationary phase with ionic functional groups. For amino acid analysis, cation-exchange chromatography is typically used, where the positively charged amino acids bind to a negatively charged resin. metbio.net

The separation is achieved by eluting the bound amino acids with buffers of increasing pH or ionic strength; more acidic amino acids elute first, followed by neutral and then basic ones. metbio.net Modern systems integrate IEC with HPLC for automated, high-resolution separations. aurigaresearch.combevital.no This approach is widely applied for analyzing free amino acids in physiological fluids and protein hydrolysates. usp.orgwho.int While reliable, a drawback can be the relatively long run times, sometimes lasting 2 to 3 hours per sample. nih.gov

Table 1: Typical Parameters for Amino Acid Analysis using HPLC-IEC

ParameterDescriptionCommon Examples/ConditionsReference
Stationary PhaseSolid support with charged functional groups.Cation-exchange resin (e.g., sulfonated polystyrene-divinylbenzene). metbio.netbevital.no
Mobile PhaseA series of buffers with controlled pH and ionic strength used for gradient elution.Lithium citrate (B86180) or sodium-citrate buffer systems with increasing pH and salt concentration. researchgate.netmetbio.net
DetectionTypically involves post-column derivatization to form colored or fluorescent compounds.Ninhydrin with spectrophotometric detection; O-phthalaldehyde (OPA) with fluorometric detection. researchgate.netusp.org
ApplicationQuantitative analysis of amino acids in complex matrices.Clinical analysis of plasma, serum, and urine; food and feed sample analysis. aurigaresearch.combevital.nonih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to traditional reversed-phase chromatography for the separation of highly polar and hydrophilic compounds that are poorly retained on nonpolar stationary phases. sigmaaldrich.com This category includes amino acids like ornithine and glutamate, as well as dipeptides. acs.orghelixchrom.com

The HILIC separation mechanism involves partitioning the analyte between the bulk mobile phase, which is high in organic solvent, and a water-enriched layer immobilized on the surface of a polar stationary phase. sigmaaldrich.com The elution order is typically the reverse of that seen in reversed-phase chromatography, with the most polar compounds being retained the longest. sigmaaldrich.com HILIC has been successfully used to separate glutamyl dipeptides in a sequence-specific manner and is highly compatible with mass spectrometry detection due to the high organic content of the mobile phase. sigmaaldrich.comacs.org

Table 2: Common Stationary Phases in HILIC for Polar Analyte Separation

Stationary Phase TypeDescriptionTypical AnalytesReference
Bare Silica (B1680970)Underivatized silica gel with surface silanol (B1196071) groups.Acids, bases, neutral polar compounds.
AmideSilica bonded with amide functional groups.Carbohydrates, peptides.
DiolSilica bonded with diol functional groups, offering weaker hydrophilic interactions than bare silica.Peptides, proteins, polar metabolites.
ZwitterionicContains both positive and negative charges (e.g., sulfoalkylbetaine), providing unique selectivity.Amino acids, organic acids, polar drugs.
Dipeptide-bondedStationary phases functionalized with dipeptides.Tested for separating amino acids and peptides. researchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate charged molecules within a narrow capillary. nih.gov It is particularly well-suited for the analysis of small, charged molecules like amino acids and peptides, offering advantages such as very low sample consumption, short analysis times, and high separation efficiency. nih.govresearchgate.net

The separation in CE is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. nih.gov CE has been effectively applied to the analysis of ornithine and glutamate in various biological contexts. researchgate.netuniversiteitleiden.nlhoriba.com Furthermore, CE can separate dipeptide diastereomers by incorporating chiral selectors into the background electrolyte, a task that can be challenging for HPLC methods. researchgate.net When coupled with mass spectrometry, CE-MS provides a powerful platform for analyzing complex biological mixtures from volume-restricted samples. nih.govuniversiteitleiden.nl

Hydrophilic Interaction Liquid Chromatography (HILIC)

Spectrometric Detection and Identification

Following chromatographic or electrophoretic separation, a sensitive and specific detection method is required for identification and quantification. Spectrometric techniques, particularly mass spectrometry, are paramount in this regard.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation method like LC or CE, it provides highly sensitive and selective detection. researchgate.netquestdiagnostics.com For the definitive identification of compounds like ornithine glutamate dipeptide, tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.govresearchgate.net

In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of the dipeptide, [M+H]+) is selected from the initial mass spectrum and subjected to fragmentation, typically through collision-induced dissociation (CID). creative-proteomics.com The resulting product ions create a characteristic fragmentation pattern, or tandem mass spectrum, which serves as a molecular fingerprint for structural elucidation. nih.govcreative-proteomics.com For peptides, fragmentation commonly occurs at the peptide bond, generating b- and y-series ions that reveal the amino acid sequence. creative-proteomics.com This approach allows for the unambiguous identification of dipeptides even in highly complex biological samples like urine or protein hydrolysates. nih.govsci-hub.se

Table 3: Characteristic MS/MS Fingerprint Ions for Ornithine and Glutamine Lipids

Lipid TypeIon ModeCharacteristic m/z ValuesSignificanceReference
Ornithine LipidsPositive115Fingerprint ion for ornithine head group. nih.gov
Ornithine LipidsNegative131Fingerprint ion for ornithine head group. nih.gov
Glutamine LipidsPositive147, 130, 129Fingerprint ions for glutamine head group. nih.gov
Glutamine LipidsNegative145, 127Fingerprint ions for glutamine head group. nih.gov

Note: This table shows characteristic ions for related compounds, illustrating the principle of using fingerprint ions for identification.

For analytical setups where mass spectrometry is not available, or for specific applications, post-column derivatization (PCD) is a widely used technique to enhance detection. who.intactascientific.com Amino acids and many dipeptides lack a native chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. actascientific.comactascientific.com PCD solves this by introducing a reagent after the chromatographic separation that reacts with the analytes to form a detectable derivative. aurigaresearch.com

Two of the most common PCD reagents for amino acid analysis are:

Ninhydrin: This reagent reacts with both primary and secondary amino acids at elevated temperatures to produce a deep purple-colored compound (Ruhemann's purple), which is detected spectrophotometrically around 570 nm (440 nm for secondary amines like proline). researchgate.netaurigaresearch.com It is a robust and universal method for amino acid detection. researchgate.netusp.org

O-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. usp.org Detection is performed using a fluorescence detector, which provides significantly higher sensitivity (picomole to femtomole range) compared to ninhydrin-based spectrophotometric detection. usp.orgwho.int However, OPA does not react with secondary amines. actascientific.com

Table 4: Comparison of Common Post-Column Derivatization Reagents

ReagentTarget AnalytesDetection MethodKey AdvantagesKey LimitationsReference
NinhydrinPrimary and secondary amino acids.Spectrophotometry (570 nm & 440 nm).Universal reaction, robust, well-established.Requires high reaction temperature, less sensitive than fluorescence methods. researchgate.netaurigaresearch.comresearchgate.net
O-phthalaldehyde (OPA)Primary amino acids.Fluorometry (e.g., Ex: 340 nm, Em: 455 nm).High sensitivity, rapid reaction at room temperature.Does not react with secondary amines (e.g., proline). Derivative can be unstable. usp.orgwho.intnih.gov
FluorescaminePrimary amino acids.Fluorometry.High sensitivity, reagent itself is non-fluorescent.Less reactive or non-reactive with secondary amines. actascientific.comactascientific.com
1,2-Naphthoquinone-4-sulfonateAmino acids.Spectrophotometry (305 nm).Provides an alternative spectrophotometric method.Requires elevated temperature (65°C). nih.gov

Isotopic Labeling Techniques for Quantitative Analysis and Identification

Isotopic labeling is a powerful methodology for the quantitative analysis and identification of ornithine, glutamate, and dipeptides in complex biological samples. This approach involves the incorporation of stable, non-radioactive heavy isotopes (such as ²H, ¹³C, or ¹⁵N) into the target analyte or a related internal standard. washington.eduacs.orgoup.com The mass difference between the labeled (heavy) and unlabeled (light) compounds allows for precise differentiation and quantification using mass spectrometry (MS). washington.eduoup.com Techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to separate and detect these molecules. nih.govnih.gov

The core principle of quantitative analysis using isotopic labeling is isotope dilution, where a known quantity of a heavy-isotope-labeled version of the analyte is added to a sample as an internal standard. nih.gov Since the labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, extraction, and analysis. oup.com By measuring the ratio of the signal intensity of the endogenous (light) analyte to the labeled (heavy) standard, the concentration of the analyte in the original sample can be accurately calculated. acs.org

For ornithine, deuterated L-Ornithine (e.g., D6-ornithine-lactam) is used as a stable isotope-labeled internal standard for quantification in plasma samples via LC-MS/MS. nih.govlumiprobe.com This allows for precise measurement even after sample preparation steps like solid-phase extraction. nih.gov

In the analysis of glutamate, both deuterium (B1214612) and ¹⁵N isotopes are utilized. Deuterated glutamate (e.g., D,L-Glutamic-2,4,4-d3 acid) serves as a standard for chromatographic methods coupled with tandem mass spectrometry. lumiprobe.com Furthermore, ¹⁵N-labeled glutamate can be measured to study its metabolic pathways and isotopic enrichment in plasma, often after derivatization to enhance its properties for GC/MS analysis. nih.gov Advanced MS methods have been developed to report on all 32 possible ¹³C glutamate isotopomers, providing deep insight into metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The characterization of dipeptides also benefits significantly from isotopic labeling. Stable-isotope reductive dimethylation is a cost-effective chemical labeling method that attaches isotopic tags to the N-termini of peptides. royalsocietypublishing.org This allows for the relative quantification of dipeptides by comparing the signal intensities of light and heavy labeled pairs in the mass spectrometer. royalsocietypublishing.org Another approach uses a database-search strategy based on the MS/MS spectra of both unlabeled and dimethyl-labeled di/tripeptides to identify and confirm their sequences with high confidence. researchgate.net These methods are particularly useful for profiling the complex mixture of dipeptides present in biological samples like human urine. researchgate.net

Table 1: Isotopic Labeling Techniques for Ornithine, Glutamate, and Dipeptides
AnalyteIsotope UsedLabeling StrategyAnalytical TechniqueKey Findings/ApplicationReference
Ornithine²H (Deuterium)Stable isotope-labeled internal standard (D₆-ornithine-lactam)LC-MS/MSPrecise quantification of ornithine-lactam in human plasma. nih.gov
Glutamate¹⁵NInternal standard for reverse isotope dilution; measures isotopic enrichment.GC/MSSimultaneous quantification of glutamine and glutamate plasma levels and their isotopic enrichments. nih.gov
Glutamate¹³CMetabolic labeling to trace carbon flow.High-Resolution MSReports all 32 glutamate isotopomers, enabling detailed metabolic flux analysis. nih.gov
Dipeptides²H, ¹³CChemical labeling (reductive dimethylation).LC-MS/MSCost-effective and robust method for relative and absolute quantification of dipeptides. royalsocietypublishing.org
Dipeptides²H, ¹³CDatabase search using labeled and unlabeled peptide spectra.HILIC-MS/MSHigh-confidence identification of di/tripeptides in complex samples like urine. researchgate.net

Enzymatic Activity Assays for Related Metabolic Enzymes

Enzymatic activity assays are crucial laboratory methods for measuring the rate of reactions catalyzed by specific enzymes involved in the metabolism of ornithine, glutamate, and dipeptides. creative-enzymes.comcreative-biolabs.comresearchgate.net These assays are fundamental for understanding enzyme kinetics, screening for inhibitors, and diagnosing metabolic disorders. creative-biolabs.comfrontiersin.org The measurement is typically expressed in enzyme units (U), defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under specified conditions. sigmaaldrich.comfrontiersin.org

Enzymes of Ornithine Metabolism: Key enzymes in ornithine metabolism include Ornithine Decarboxylase (ODC) and Ornithine Carbamoyltransferase (OTC). ODC catalyzes the first step in polyamine synthesis by converting ornithine to putrescine. frontiersin.orgfrontiersin.org Its activity can be measured through various methods. A widely used technique is a radiolabeling assay that quantifies the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine. frontiersin.orgfrontiersin.org Other methods include chromatographic and mass spectrometric detection of the product putrescine. frontiersin.org OTC is a crucial enzyme in the urea (B33335) cycle. Assays for OTC activity can be performed on liver tissue or non-invasively in plasma. nih.govnih.gov A modern LC-MS/MS assay measures OTC activity by using an isotopically labeled substrate (citrulline-d4) and quantifying the formation of the labeled product (ornithine-d4), which is particularly useful for diagnosing OTC deficiency. nih.gov

Enzymes of Glutamate Metabolism: Glutamate Dehydrogenase (GDH) and Glutamate Decarboxylase (GAD) are central to glutamate metabolism. GDH catalyzes the reversible conversion of L-glutamate to α-ketoglutarate. creative-enzymes.com GDH activity is commonly determined using a coupled enzyme spectrophotometric assay. creative-enzymes.comsigmaaldrich.com In this assay, the NADH produced by GDH reacts with a probe to generate a colorimetric product that can be measured at 450 nm, with the rate of color formation being proportional to the GDH activity. sigmaaldrich.com GAD, which converts glutamate to γ-aminobutyric acid (GABA), can be assayed using several methods, including the measurement of ¹⁴CO₂ released from [¹⁴C]glutamate or through novel fluorimetric methods. chemisgroup.us The fluorescence-based assay relies on detecting conformational changes in the enzyme upon substrate binding, offering a simpler and more sensitive alternative to radiochemical methods. chemisgroup.us

Enzymes of Dipeptide Metabolism: Dipeptidyl peptidases (DPPs) are proteases that cleave dipeptides from the N-terminus of proteins and peptides. Dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease. nih.gov Its activity is often measured using synthetic fluorogenic substrates, such as dipeptides linked to a fluorophore like amino-fluoro-coumarin (AFC). nih.gov When the enzyme cleaves the dipeptide, the fluorophore is released, causing a measurable increase in fluorescence. This principle has been applied to develop simple, noninvasive cell-based fluorescence assays for measuring DPP1 activity in whole cells, which is suitable for high-throughput screening of enzyme inhibitors. nih.gov

Table 2: Enzymatic Activity Assays for Ornithine, Glutamate, and Dipeptide-Related Enzymes
EnzymeAnalyte FamilyAssay PrincipleDetection MethodApplicationReference
Ornithine Decarboxylase (ODC)OrnithineMeasures release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.Radiolabeling (Scintillation counting)Screening for potential inhibitors of polyamine synthesis. frontiersin.org
Ornithine Carbamoyltransferase (OTC)OrnithineMeasures formation of ornithine-d4 from citrulline-d4 substrate.LC-MS/MSNon-invasive diagnosis of OTC deficiency from plasma. nih.gov
Glutamate Dehydrogenase (GDH)GlutamateCoupled enzyme reaction where NADH produced by GDH reduces a colorimetric probe.Spectrophotometry (450 nm)Detecting GDH activity in serum or tissue/cell extracts. sigmaaldrich.com
Glutamate Decarboxylase (GAD)GlutamateMeasures fluorescence changes upon substrate binding.FluorimetrySensitive and reliable assay for determining GAD activity in tissue samples. chemisgroup.us
Dipeptidyl Peptidase 1 (DPP1)DipeptideMeasures release of a fluorophore (AFC) from a synthetic dipeptide substrate (H-Gly-Phe-AFC).FluorescenceCell-based assay for determining the potency of DPP1 inhibitors. nih.gov

Biotechnological Production and Synthetic Strategies for Ornithine Glutamate Dipeptide

Chemical Synthesis Approaches for Dipeptides

Chemical synthesis of dipeptides is a multi-step process that requires careful control to ensure the correct amino acids are linked in the proper sequence and to prevent unwanted side reactions. researchgate.net This typically involves the protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and finally, the removal of the protecting groups. researchgate.net

Coupling Agent Methodologies

The formation of a peptide bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of the other. libretexts.org This activation is achieved using coupling agents. libretexts.org

One of the earliest and most common classes of coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). libretexts.orgamericanpeptidesociety.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. americanpeptidesociety.org

To improve reaction efficiency and reduce the risk of side reactions like racemization, additives are often used in conjunction with carbodiimides. americanpeptidesociety.orggoogle.com 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are common additives that form active esters with the carboxylic acid, which are more stable and less prone to racemization than the O-acylisourea intermediate. americanpeptidesociety.orggoogle.com

More advanced coupling reagents, often based on phosphonium (B103445) or aminium (uronium) salts, have been developed for more challenging couplings. sigmaaldrich.com Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) generate OBt active esters and are widely used. sigmaaldrich.com Even more reactive reagents, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), generate the more reactive OAt esters. sigmaaldrich.compeptide.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Reagent Class Examples Mechanism of Action Notes
Carbodiimides DCC, DIC Forms a reactive O-acylisourea intermediate. americanpeptidesociety.org Often used with additives to reduce racemization. google.com
Phosphonium Salts BOP, PyBOP, PyAOP Forms active esters (e.g., OBt, OAt). sigmaaldrich.com Highly effective for difficult couplings. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTU Forms active esters (e.g., OBt, OAt). sigmaaldrich.com Solutions in DMF are generally stable. sigmaaldrich.com

Biocatalytic and Microbial Fermentation Strategies

Biocatalytic and microbial fermentation methods offer sustainable alternatives to chemical synthesis for producing dipeptides. researchgate.net These approaches can be broadly categorized into in vitro enzymatic production and in vivo production through metabolically engineered microorganisms.

Enzymatic Production of Dipeptides in Vitro

In vitro enzymatic synthesis utilizes isolated enzymes to catalyze the formation of peptide bonds. This method avoids the need for protecting groups and often proceeds with high specificity under mild reaction conditions. researchgate.net A variety of enzymes, including proteases and newly discovered ligases, can be employed for this purpose. researchgate.netnih.gov

For example, a two-step enzymatic process can be used to produce dipeptides. In the first step, an enzyme like carboxypeptidase Y can catalyze the condensation of an amino acid ester and an amino acid amide to form a dipeptide-amide. nih.gov In the second step, a peptide-amidase can be used to deamidate the product, yielding the final dipeptide. nih.gov

Non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) are large enzyme complexes found in microorganisms that naturally produce a wide array of peptides, including dipeptides. frontiersin.orgmdpi.com These enzymes can be used in cell-free systems to synthesize specific dipeptides. frontiersin.org

Metabolic Engineering of Microorganisms for Precursor and Dipeptide Production

Metabolic engineering involves the targeted modification of a microorganism's metabolic pathways to enhance the production of a desired compound. psu.eduaustinpublishinggroup.com This can involve introducing new genes, overexpressing existing genes, or deleting genes that lead to competing byproducts. psu.edu For the production of ornithine glutamate (B1630785) dipeptide, this would involve engineering a microbial host to overproduce the precursor amino acids, L-ornithine and L-glutamate, and potentially introducing an enzyme that can efficiently ligate them.

Corynebacterium glutamicum is a bacterium widely used for the industrial production of amino acids, including L-glutamate and L-lysine. oup.com It has been extensively engineered to produce high levels of L-ornithine. nih.gov L-ornithine is an intermediate in the biosynthesis of L-arginine from L-glutamate. usda.gov

Several strategies have been employed to increase L-ornithine production in C. glutamicum:

Blocking the downstream pathway: The gene argF, which encodes ornithine carbamoyltransferase, the enzyme that converts L-ornithine to L-citrulline, is often deleted to prevent the consumption of L-ornithine. nih.gov

Deregulation of the biosynthetic pathway: The activity of N-acetylglutamate kinase (NAGK), a key regulatory enzyme in the ornithine biosynthetic pathway, is feedback-inhibited by L-arginine. koreascience.kr Introducing a mutant version of the argB gene that encodes a feedback-resistant NAGK can significantly increase ornithine production. mdpi.com Additionally, deleting the argR gene, which encodes the arginine repressor protein, can lead to the upregulation of the arginine biosynthetic genes. nih.gov

Increasing precursor supply: Enhancing the flux through the central metabolic pathways that provide the precursors for glutamate synthesis can also boost ornithine production. researchgate.net For example, overexpressing genes in the glycolytic pathway can lead to higher ornithine yields. researchgate.net

Through a combination of these strategies, engineered strains of C. glutamicum have been developed that can produce significant quantities of L-ornithine. For instance, a metabolically engineered strain was reported to produce 18.4 g/L of L-ornithine. nih.gov

Table 2: Genetic Modifications in Corynebacterium glutamicum for Enhanced L-Ornithine Production

Gene Target Modification Rationale Reference
argF Deletion Block conversion of L-ornithine to L-citrulline. nih.gov
argR Deletion Deregulate the arginine biosynthetic pathway. nih.gov
ncgl1221 Deletion Disrupt glutamate transport. nih.gov
putP Deletion Disrupt proline transport. nih.gov
odhA Attenuation Increase precursor supply for L-ornithine. nih.gov
lysE Overexpression Enhance L-ornithine export. nih.gov
argB Mutant Overexpression Introduce feedback-resistant N-acetylglutamate kinase. mdpi.com
Utilization of Diverse Carbon Sources for Amino Acid Synthesis

The biotechnological production of amino acids, the fundamental building blocks of dipeptides like ornithine glutamate, relies heavily on microbial fermentation. The choice of carbon source is a critical factor that influences the economic viability and sustainability of these processes. While traditional fermentation has often utilized food-based materials such as glucose and sucrose (B13894), there is a growing body of research focused on diversifying the substrate spectrum to include non-food, renewable feedstocks. frontiersin.org This shift aims to mitigate competition with human food resources and reduce production costs. frontiersin.org Key microorganisms, particularly the industrial workhorse Corynebacterium glutamicum, have been metabolically engineered to efficiently convert a wide array of alternative carbon sources into L-glutamate and L-ornithine. frontiersin.orgnih.govnih.gov

L-Glutamate Synthesis from Various Feedstocks

Corynebacterium glutamicum is renowned for its capacity to produce L-glutamate on a multi-million-ton scale annually. nih.gov Its metabolic versatility allows it to consume a range of carbon substrates. cabidigitallibrary.org Research has demonstrated its ability to utilize common sugars like glucose, fructose (B13574), and sucrose, both individually and in mixtures. cabidigitallibrary.org

A comparative study on C. glutamicum 2262 highlighted the impact of different sugars on L-glutamic acid production. While the bacterium can metabolize glucose, fructose, and sucrose when each is provided as the sole carbon source, a mixture of these three sugars yielded the highest production titer of 8.41 g/L. cabidigitallibrary.orgagrifoodscience.com This suggests that mixed-sugar substrates, such as those derived from date palm waste, can be effectively valorized for glutamate production. cabidigitallibrary.orgagrifoodscience.com When using single sugars, fructose led to the highest concentration (7.06 g/L), followed closely by sucrose and glucose. cabidigitallibrary.org

Carbon Source (Synthetic Media)L-Glutamate Titer (g/L)Reference
Glucose6.36 cabidigitallibrary.org
Fructose7.06 cabidigitallibrary.org
Sucrose6.58 cabidigitallibrary.org
Mixed Sugars (Glucose + Fructose + Sucrose)8.41 cabidigitallibrary.org
Hydrolyzed Date Juice7.98 cabidigitallibrary.orgagrifoodscience.com

Beyond simple sugars, metabolic engineering has enabled C. glutamicum to utilize more complex and sustainable carbon sources. Strains have been developed to produce L-glutamate from lignocellulosic biomass hydrolysates, which are rich in pentose (B10789219) sugars. frontiersin.org For example, engineered C. glutamicum containing a heterogeneously assembled xylose and arabinose metabolic pathway successfully produced 96 mM of L-glutamate from acid-treated rice straw hydrolysate. frontiersin.org Other non-conventional substrates like methanol (B129727) have also been explored, with transcriptome analyses showing that its utilization readjusts major metabolic fluxes, including those for amino acid biosynthesis. frontiersin.org

L-Ornithine Synthesis from Diverse Carbon Sources

L-ornithine is a non-protein amino acid derived from L-glutamate in the L-arginine biosynthesis pathway. d-nb.infousda.gov Consequently, enhancing the production of L-ornithine often involves strategies similar to those for L-glutamate, including the use of diverse carbon sources. Engineered strains of Corynebacterium glutamicum and Bacillus amyloliquefaciens have been at the forefront of this research. frontiersin.orgnih.gov

The co-utilization of different sugars has proven to be an effective strategy. In one study, an engineered C. glutamicum strain (SO26) produced 40.82 g/L of L-ornithine from a mixture of glucose and sucrose, a 13.8% improvement over using glucose as the sole carbon source. nih.gov This enhancement is attributed to the mixed carbon sources providing both an abundant supply of precursors and the necessary reducing power (NADPH) for the biosynthetic pathway. nih.gov

MicroorganismCarbon SourceL-Ornithine Titer (g/L)Reference
Corynebacterium glutamicum SO26Glucose35.88 nih.gov
Corynebacterium glutamicum SO26Sucrose36.12 nih.gov
Corynebacterium glutamicum SO26Glucose + Sucrose (1:1)40.82 nih.gov
Bacillus amyloliquefaciens (Engineered)Inulin (Fed-batch)31.3 frontiersin.org
Corynebacterium glutamicum MTL13Mannitol54.56 researchgate.net
Corynebacterium glutamicum (Engineered)Xylose>15.0 researchgate.net

Efforts to move away from food-based feedstocks have led to the successful use of non-grain raw materials. Bacillus amyloliquefaciens, a bacterium noted for its high glutamate synthesis ability, was engineered to produce L-ornithine from inulin, a polysaccharide found in chicory roots. frontiersin.org Through systematic metabolic engineering and fermentation optimization, a final titer of 31.3 g/L of L-ornithine was achieved in a fed-batch process. frontiersin.org Other alternative feedstocks explored for L-ornithine production in C. glutamicum include the pentose sugar xylose, the sugar alcohol mannitol, and the pentose arabinose, further broadening the substrate scope for sustainable amino acid synthesis. nih.govresearchgate.netresearchgate.net

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Ornithine Glutamate (B1630785) Dipeptide's Specific Biological Roles and Downstream Signaling Pathways

Direct research into the specific biological functions of ornithine glutamate dipeptide is currently limited. However, its confirmed presence in human urine, particularly the gamma-glutamyl-ornithine isomer, points toward a role as a metabolic indicator. hmdb.ca Markedly elevated levels of gamma-glutamyl-ornithine are excreted by patients with rare genetic disorders of the urea (B33335) cycle, such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome and gyrate atrophy, both of which are characterized by high concentrations of ornithine in the body. hmdb.camedscape.com This suggests that the dipeptide's formation may be a consequence of metabolic overflow when ornithine accumulates, making it a significant biomarker for these conditions.

The potential for this dipeptide to act as a signaling molecule is an area ripe for investigation, largely inferred from the well-established roles of its constituent amino acids.

Glutamate is a primary excitatory neurotransmitter in the central nervous system and a key signaling molecule in plants. frontiersin.org It exerts its effects by activating ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, which trigger downstream signaling cascades involving molecules like PI3K/Akt, MAPK, and NF-κB. frontiersin.org

Ornithine , a non-proteinogenic amino acid central to the urea cycle, serves as a crucial precursor for the biosynthesis of polyamines—critical signaling molecules involved in cell division and growth. wikipedia.orgusda.govsigmaaldrich.com Furthermore, studies have shown that both ornithine and glutamate can independently stimulate the activation of key signaling pathways such as mTORC1 and NF-κB in hepatocytes. researchgate.net

Future research must aim to determine if the ornithine-glutamate dipeptide itself can interact with these or other receptors, or if its primary role is to serve as a localized source of its constituent amino acids, which then perform their respective signaling functions.

In-Depth Analysis of In Vivo Dipeptide Formation and Degradation Mechanisms

The precise enzymatic pathways for the synthesis and breakdown of ornithine-glutamate dipeptide in vivo have not been fully elucidated, but can be hypothesized based on known metabolic processes.

Formation: The synthesis of ornithine and glutamate themselves is well understood. Glutamate is a central hub in nitrogen metabolism, while ornithine is synthesized from glutamate through the action of enzymes like pyrroline-5-carboxylate synthase (P5CS) and ornithine aminotransferase (OAT). researchgate.netembopress.org The ligation of these two amino acids into a dipeptide is likely catalyzed by an enzyme with broader substrate specificity. A probable candidate is gamma-glutamyl transferase (GGT) . GGTs are enzymes that play a key role in glutathione (B108866) metabolism by transferring the γ-glutamyl moiety from glutathione to acceptor molecules, including amino acids. researchgate.net In conditions of hyperornithinemia, it is plausible that GGT catalyzes the transfer of a gamma-glutamyl group to the abundant ornithine, forming gamma-glutamyl-ornithine. hmdb.camedscape.com

Degradation: The breakdown of ornithine-glutamate dipeptide is likely accomplished by non-specific peptidases and proteases within the cell that hydrolyze peptide bonds. GGT itself could potentially catalyze the reverse reaction under certain physiological conditions. researchgate.net While specific anaerobic degradation pathways for ornithine have been identified in bacteria, involving enzymes like L-ornithine racemase and (2R,4S)-2,4-diaminopentanoate dehydrogenase, these are distinct from the likely catabolic routes in mammals. nih.gov Future proteomic and metabolomic studies are needed to identify the specific peptidases responsible for the turnover of this dipeptide in various tissues.

Advanced Approaches for High-Throughput Detection and Quantification of Dipeptides in Complex Biological Matrices

The detection and accurate quantification of small, polar molecules like dipeptides within complex biological samples such as serum or urine presents a significant analytical challenge. medscape.com Their low abundance and the presence of numerous isomeric and isobaric compounds necessitate highly sensitive and specific technologies. Modern analytical platforms are essential for advancing research into the roles of dipeptides.

Advanced methods combining chromatography for separation with mass spectrometry for detection are the gold standard. A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been noted as a more accurate way to measure gamma-glutamyl amino acid metabolites in the context of diagnosing HHH syndrome. medscape.com

Below is a summary of cutting-edge techniques applicable to dipeptide analysis:

Technique Principle Advantages Reference(s)
UPLC-MS/MS Utilizes ultra-performance liquid chromatography for high-resolution separation followed by tandem mass spectrometry for sensitive and specific detection and quantification.High sensitivity, reliability, and rapid analysis. Capable of resolving isomeric forms. bmj.com
CE-MS/MS Capillary electrophoresis separates molecules based on their charge-to-size ratio, coupled with tandem mass spectrometry for identification.Excellent for separating structural isomers; high throughput is achievable with multisegment injection (MSI) formats. google.com
Chemical Isotope Labeling (CIL) Involves derivatizing the dipeptides with light (¹²C) and heavy (¹³C) isotopic tags, allowing for precise relative quantification by comparing peak intensities in the mass spectrometer.High accuracy in relative quantification, improved chromatographic separation, and enhanced detection sensitivity. researchgate.net
Pre-column Derivatization HPLC Amino acids and dipeptides are reacted with a derivatizing agent (e.g., phenyl isothiocyanate) before being separated on a reversed-phase HPLC column and detected, often by UV absorbance.High degree of separation, good selectivity and sensitivity, and wide applicability. google.com

These methods provide the necessary tools to conduct large-scale profiling (peptidomics) and targeted quantitative studies, enabling researchers to correlate levels of ornithine-glutamate dipeptide with physiological states and disease.

Development of Novel Biocatalytic Systems for Tailored Dipeptide Synthesis

The chemical synthesis of specific dipeptides can be complex and may generate significant waste. Biocatalytic synthesis, which uses enzymes to create peptide bonds, offers a highly selective, efficient, and environmentally friendly alternative. researchgate.net These enzymatic methods operate under mild conditions and exhibit high stereoselectivity. researchgate.net

Several enzymatic systems have the potential to be harnessed or engineered for the specific synthesis of ornithine-glutamate dipeptide.

Biocatalytic System Enzyme Type Mechanism/Principle Potential for Ornithine-Glutamate Synthesis Reference(s)
L-amino acid ligases (Lals) LigaseCatalyze the ATP-dependent formation of peptide bonds between unprotected amino acids.Could be engineered for specificity towards ornithine and glutamate. researchgate.netmdpi.com
Carnosine Synthase ATP-grasp EnzymeA naturally "catalytically promiscuous" enzyme that can accept ornithine as a C-terminal substrate to form various dipeptides.High potential for direct synthesis of β-alanyl-ornithine, suggesting it could be modified to accept glutamate as the N-terminal residue. mdpi.com
Proteases (Kinetically Controlled) HydrolaseProteases like papain are used in reverse. An activated N-protected amino acid ester reacts with a nucleophilic amino acid to form a dipeptide before the enzyme can hydrolyze it.A well-established method that could be applied using protected glutamate and ornithine derivatives. mdpi.com
Poly-α-glutamic acid synthetase (RimK) SynthetaseShows strict substrate specificity for glutamate, catalyzing the formation of glutamate-containing peptides.Could potentially be engineered to accept ornithine as a second substrate. mdpi.com

The development of such biocatalytic systems is crucial not only for producing research quantities of ornithine-glutamate dipeptide but also for the potential large-scale, sustainable production of various bioactive peptides.

Integration of Multi-Omics Data for Systems-Level Understanding of Amino Acid and Dipeptide Metabolism Regulation

To fully comprehend the regulatory networks governing amino acid and dipeptide metabolism, a systems biology approach that integrates multiple layers of biological data is indispensable. nih.gov This involves combining "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of cellular processes.

A multi-omics investigation of histidyl dipeptides in the heart serves as an excellent template for what could be achieved for ornithine-glutamate dipeptide. ahajournals.orgbiorxiv.org In that study, researchers combined RNA sequencing (transcriptomics), global proteomics, and unbiased metabolomics to reveal that histidyl dipeptides play a central role in regulating myocardial structure, energy metabolism, and signaling pathways. ahajournals.orgbiorxiv.org

A similar integrated strategy for ornithine-glutamate dipeptide would involve:

Metabolomics: To perform quantitative analysis of the dipeptide and its related metabolites (ornithine, glutamate, proline, polyamines) across different tissues and in disease states versus healthy controls. This would validate its role as a biomarker and could uncover new functional contexts.

Proteomics: To identify and quantify the proteins that change in abundance in correlation with dipeptide levels. This could pinpoint the specific ligases, peptidases, and transporters responsible for its synthesis, degradation, and movement.

Transcriptomics: To measure changes in gene expression (mRNA levels) in response to the dipeptide or in conditions where its levels are altered. This can reveal the downstream signaling pathways and cellular processes that are transcriptionally regulated.

Data Integration: To combine these datasets to build comprehensive models of the metabolic and signaling networks. For instance, correlating the expression of a specific GGT isoform (transcriptomics and proteomics) with the abundance of ornithine-glutamate dipeptide (metabolomics) could definitively identify the enzyme responsible for its synthesis in vivo.

This systems-level approach is paramount for moving beyond isolated findings and achieving a comprehensive understanding of the role of ornithine-glutamate dipeptide within the complex and interconnected web of cellular metabolism.

Q & A

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Guidelines :
  • MIAPE Standards : Report synthesis conditions (e.g., coupling reagents, cleavage cocktails).
  • ARRIVE 2.0 : For in vivo studies, detail animal husbandry, randomization, and blinding.
  • FAIR Data Principles : Share raw MS/NMR spectra in repositories (e.g., Zenodo) with metadata .

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Ornithine glutamate dipeptide

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